molecular formula C14H16ClFO3 B3023931 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid CAS No. 951889-65-9

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

Cat. No.: B3023931
CAS No.: 951889-65-9
M. Wt: 286.72 g/mol
InChI Key: LUVBLFXXJZVPJB-UHFFFAOYSA-N
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Description

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a high-purity chemical reagent designed for research and development applications. This extended carbon-chain carboxylic acid, featuring both chloro- and fluoro- substituents on the phenyl ring, is primarily investigated as a building block in organic synthesis and pharmaceutical research. Its structure suggests potential as an inhibitor for copper-containing enzymes like tyrosinase, which is a critical target in dermatology for managing hyperpigmentation and in the food industry to prevent enzymatic browning . The compound's extended aliphatic chain linking the carboxylic acid to the substituted benzophenone core makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry for structure-activity relationship (SAR) studies. Researchers utilize this compound under the premise that its dual halogenation pattern (chloro and fluoro) can fine-tune electronic properties and binding affinity, potentially leading to enhanced biological activity and selectivity in inhibitor design . This product is intended for use in laboratory settings only. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO3/c15-10-7-8-11(12(16)9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVBLFXXJZVPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262775
Record name 4-Chloro-2-fluoro-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-65-9
Record name 4-Chloro-2-fluoro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and octanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxo group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Key Compounds:

8-(4-Bromophenyl)-8-oxooctanoic acid (CAS 35333-31-4)

8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS 951889-86-4)

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid (CAS 951891-82-0)

Property 8-(4-Cl-2-F-Ph)-8-oxooctanoic Acid 8-(4-Br-Ph)-8-oxooctanoic Acid 8-(5-Cl-2-MeO-Ph)-8-oxooctanoic Acid 8-(3,4,5-Cl₃-Ph)-8-oxooctanoic Acid
Molecular Formula C₁₄H₁₆ClFO₃ C₁₄H₁₇BrO₃ C₁₅H₁₉ClO₄ C₁₄H₁₅Cl₃O₃
Molecular Weight 298.73 313.19 298.76 337.63
Substituent Effects -Cl and -F enhance electronegativity, improving membrane permeability -Br increases molecular weight and lipophilicity (LogP ~3.5) -OCH₃ improves solubility but reduces LogP Multiple -Cl groups elevate toxicity and steric hindrance
Applications PROTAC synthesis Laboratory chemical Intermediate in drug development Pharmaceutical intermediate

Key Findings :

  • Halogen Type : Fluorine and chlorine substituents improve BBB permeability compared to bromine, as seen in NSC777205 () .
  • Toxicity : Increased halogenation (e.g., trichlorophenyl) correlates with higher acute toxicity ( vs. 12) .

Aromatic 8-oxooctanoic Acids with Non-Halogen Substituents

Key Compounds:

8-Oxo-8-phenyloctanoic acid (CAS 66147-75-9)

8-(1-Naphthyl)-8-oxooctanoic acid (CAS 101743-46-8)

Property 8-(4-Cl-2-F-Ph)-8-oxooctanoic Acid 8-Ph-8-oxooctanoic Acid 8-(1-Naphthyl)-8-oxooctanoic Acid
Aromatic Group 4-Cl-2-F-phenyl Phenyl 1-Naphthyl
Molecular Weight 298.73 246.29 298.33
LogP ~3.2 (estimated) ~2.8 ~4.1
Applications Targeted protein degradation Fatty acid degradation studies Laboratory research

Key Findings :

  • Lipophilicity : Naphthyl groups significantly increase LogP (4.1 vs. 3.2), reducing aqueous solubility .
  • Biological Activity : The 4-Cl-2-F-phenyl moiety enhances specificity in enzyme inhibition compared to unsubstituted phenyl .

Functionalized 8-oxooctanoic Acids in Drug Design

Key Compounds:

L-2-amino-8-(hydroxyamino)-8-oxooctanoic acid (Asuha)

8-((4-((2-methoxy-5-...))phenyl)amino)-8-oxooctanoic acid (PROTAC intermediate)

Property 8-(4-Cl-2-F-Ph)-8-oxooctanoic Acid Asuha PROTAC Intermediate
Functional Groups -Cl, -F, -COOH -NHOH, -COOH -COOH, -CONH-, tetrahydropyranyl protection
Molecular Weight 298.73 218.25 ~600 (estimated)
Role Bifunctional linker HDAC substrate mimic HDAC8/VHL ligand conjugate
Binding Efficiency N/A High HDAC retention Enables targeted protein degradation

Key Findings :

  • Enzyme Interaction : Asuha’s hydroxamic acid group outperforms chloro-fluorophenyl derivatives in HDAC binding .

Biological Activity

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, a synthetic organic compound, has garnered attention due to its potential biological activities. This compound is particularly relevant in drug discovery and therapeutic applications, with studies indicating its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a chloro and fluorine substituent on the aromatic ring, which may influence its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and target interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological effects:

  • Neurotransmitter Modulation : Similar compounds have shown potential in influencing neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting applications in treating neurological disorders.
  • Anticancer Activity : Studies have demonstrated that derivatives of related compounds can reduce the viability of cancer cell lines, indicating potential anticancer properties.
  • Analgesic and Anti-inflammatory Effects : Computational models suggest that this compound may possess analgesic and anti-inflammatory properties, although empirical validation is necessary.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

  • Anticancer Evaluation : Research has indicated that compounds with similar structures exhibit significant anticancer activity against various cancer cell lines.
  • Neuropharmacological Studies : Investigations into pyrrolidine derivatives suggest potential neuropharmacological effects, supporting hypotheses regarding this compound's action on neurotransmitter systems.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies are essential for understanding how modifications to the compound's structure affect its biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
This compoundChloro and fluoro substituentsPotential anticancer activity
1-(4-Chlorophenyl)pyrrolidin-3-ylmethanamineChlorophenyl substituentNeurotransmitter modulation
1-(4-Bromophenyl)pyrrolidin-3-ylmethanamineBromophenyl substituentAnticancer activity
1-(Phenethyl)pyrrolidin-3-ylmethanaminePhenethyl groupAnalgesic properties

Q & A

Q. What are the recommended safety protocols for handling 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid in laboratory settings?

Methodological Answer: Researchers must adhere to strict safety measures:

  • Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood to minimize inhalation risks.
  • Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
  • Monitor for toxic byproducts (e.g., halogenated intermediates) using gas chromatography-mass spectrometry (GC-MS).

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Compare retention times with a certified reference standard.
  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ketone carbonyl at ~200 ppm).
  • Elemental Analysis : Verify %C, %H, and %Cl/F to confirm stoichiometry .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer: Screen solvents using polarity gradients:

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution.
  • Antisolvents : Add hexane or ethyl acetate to induce crystallization.
  • Monitor crystal formation via polarized light microscopy to ensure uniformity .

Q. What synthetic routes are feasible for this compound?

Methodological Answer: Two validated approaches:

  • Friedel-Crafts Acylation : React 4-chloro-2-fluorobenzene with suberoyl chloride (C8 chain) using AlCl₃ as a catalyst.
  • Cross-Coupling : Employ Suzuki-Miyaura coupling between a brominated octanoic acid precursor and a fluorophenyl boronic acid derivative .

Q. How does the compound’s solubility profile influence experimental design?

Methodological Answer:

  • Polar solvents : Soluble in DMSO, methanol; use for in vitro assays.
  • Nonpolar solvents : Limited solubility in hexane; avoid in hydrophobic matrices.
  • pH-dependent solubility : Protonate the carboxylic acid group (pKa ~4.5) for aqueous buffer compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing halogenated byproducts?

Methodological Answer: Apply factorial design of experiments (DoE) :

  • Variables: Temperature (80–120°C), catalyst loading (5–15 mol%), reaction time (6–24 hr).
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 10 mol% AlCl₃, 12 hr).
  • Monitor byproducts via LC-MS and adjust stoichiometry to suppress side reactions (e.g., over-acylation) .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Reaction Path Search Software (e.g., GRRM): Simulate intermediates in ketone reduction or fluorophenyl ring substitution.
  • Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic NMR Studies : Vary temperature to detect conformational exchange (e.g., keto-enol tautomerism).
  • 2D-COSY/HMBC : Assign coupling between fluorophenyl protons and adjacent carbonyl groups.
  • Compare with analogs (e.g., 8-(4-bromophenyl)-8-oxooctanoic acid) to isolate substituent effects .

Q. What strategies mitigate batch-to-batch variability during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.
  • QbD (Quality by Design) : Define critical quality attributes (CQAs) like particle size distribution and crystallinity.
  • Use statistical process control (SPC) charts to track impurity profiles (e.g., residual Al³⁺ from catalysis) .

Q. How to design a stability study for long-term storage under varying conditions?

Methodological Answer:

  • ICH Guidelines : Test accelerated stability (40°C/75% RH for 6 months) and photostability (ICH Q1B).
  • HPLC-UV/PDA : Quantify degradation products (e.g., decarboxylation or fluorophenyl ring hydrolysis).
  • Kinetic Modeling : Estimate shelf-life using Arrhenius equations and moisture sorption isotherms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid
Reactant of Route 2
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8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

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